molecular formula C20H17F2N5O B10797386 3-[4-(difluoromethoxy)phenyl]-N-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

3-[4-(difluoromethoxy)phenyl]-N-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

Cat. No.: B10797386
M. Wt: 381.4 g/mol
InChI Key: JFZKBRTVRMLMOX-UHFFFAOYSA-N
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Description

OSM-S-569 is a compound belonging to the aminothienopyrimidine series, which has been explored for its potential antimalarial properties. This compound is part of the Open Source Malaria project, which aims to develop new treatments for malaria through open-source research and collaboration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSM-S-569 involves the construction of the thienopyrimidine scaffold. One of the key steps in the synthesis is the lithiation/halogenation of a chlorinated thienopyrimidone, which introduces the desired functionality while maintaining workable yields of approximately 50% . An amine is introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C .

Industrial Production Methods

While specific industrial production methods for OSM-S-569 are not detailed, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yields and reduce costs, as well as ensuring the process is safe and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

OSM-S-569 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Comparison with Similar Compounds

OSM-S-569 is structurally related to other aminothienopyrimidine compounds, such as OSM-S-106. While both compounds share a similar scaffold, OSM-S-569 has unique structural features that contribute to its specific activity and selectivity . Other similar compounds include various aminothienopyrimidine derivatives that have been explored for their antimalarial properties .

List of Similar Compounds

  • OSM-S-106
  • TCMDC-1352947
  • Various aminothienopyrimidine derivatives

OSM-S-569 stands out due to its specific inhibition mechanism and its potential for low resistance development, making it a valuable compound for further research and development in the fight against malaria.

Properties

Molecular Formula

C20H17F2N5O

Molecular Weight

381.4 g/mol

IUPAC Name

3-[4-(difluoromethoxy)phenyl]-N-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

InChI

InChI=1S/C20H17F2N5O/c21-20(22)28-16-8-6-15(7-9-16)18-25-26-19-17(24-12-13-27(18)19)23-11-10-14-4-2-1-3-5-14/h1-9,12-13,20H,10-11H2,(H,23,24)

InChI Key

JFZKBRTVRMLMOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC=CN3C2=NN=C3C4=CC=C(C=C4)OC(F)F

Origin of Product

United States

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